Cyclopropyl 3,5-difluorophenyl ketone

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

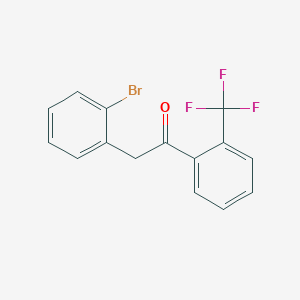

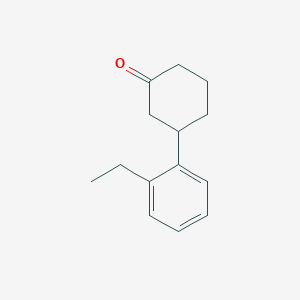

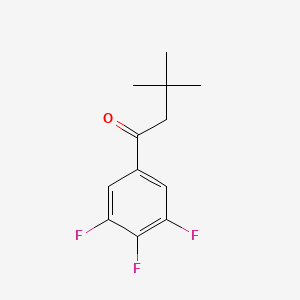

Cyclopropyl 3,5-difluorophenyl ketone is a chemical compound with the molecular formula C10H8F2O . It has a molecular weight of 182.17 . The compound is light yellow in color and is in the form of an oil .

Molecular Structure Analysis

The IUPAC name for Cyclopropyl 3,5-difluorophenyl ketone is cyclopropyl (3,5-difluorophenyl)methanone . The InChI code for this compound is 1S/C10H8F2O/c11-8-3-7 (4-9 (12)5-8)10 (13)6-1-2-6/h3-6H,1-2H2 .Chemical Reactions Analysis

While specific chemical reactions involving Cyclopropyl 3,5-difluorophenyl ketone are not available, cyclopropyl compounds are generally involved in various chemical reactions. For instance, they can undergo cobalt-catalyzed cross-coupling reactions with alkyl iodides .Physical And Chemical Properties Analysis

Cyclopropyl 3,5-difluorophenyl ketone is a light yellow oil . It has a molecular weight of 182.17 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.科学研究应用

Photochemical Synthesis of Highly Functionalized Cyclopropyl Ketones

Research by Wessig and Mühling (2003) explored the photochemical synthesis of di- and trisubstituted cyclopropyl ketones, demonstrating their preparation by irradiation of ketones with a leaving group adjacent to the carbonyl C-atom. This method showcases the potential of cyclopropyl 3,5-difluorophenyl ketone in synthesizing highly strained bicyclo[2.1.0]pentane derivatives, indicating its utility in creating complex molecular structures through photochemical reactions (P. Wessig & O. Mühling, 2003).

[3+2] Cycloadditions by Visible Light Photocatalysis

Lu, Shen, and Yoon (2011) developed a method for the [3+2] cycloaddition of aryl cyclopropyl ketones with olefins, facilitated by visible light photocatalysis. This process generates highly substituted cyclopentane ring systems, initiating with the one-electron reduction of the ketone to a radical anion. The technique underscores the compound's role in constructing cyclopentane derivatives, a crucial motif in many bioactive molecules (Zhan Lu, M. Shen, & T. Yoon, 2011).

Kinetic Resolution and Cycloaddition with Nitrones

The kinetic resolution of 1-(1-alkynyl)cyclopropyl ketones catalyzed by chiral gold(I) species, as reported by Zhang and Zhang (2012), highlights another facet of cyclopropyl ketones in asymmetric synthesis. Their work opens pathways for obtaining optically active cyclopropyl ketones, pivotal for the synthesis of natural products and pharmaceuticals (Yanqing Zhang & Junliang Zhang, 2012).

Chiral Cyclopropane Scaffolds for Drug Discovery

Nam et al. (2021) describe a chemoenzymatic strategy for assembling and diversifying cyclopropyl ketones, emphasizing the significance of chiral cyclopropane rings in pharmaceuticals and bioactive natural products. This method, leveraging biocatalysis, enables the stereoselective construction of cyclopropyl ketones, demonstrating their critical role in medicinal chemistry and drug discovery (Donggeon Nam, Viktoria Steck, R. Potenzino, & R. Fasan, 2021).

属性

IUPAC Name |

cyclopropyl-(3,5-difluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F2O/c11-8-3-7(4-9(12)5-8)10(13)6-1-2-6/h3-6H,1-2H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHFLTSHXQSQPMB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(=O)C2=CC(=CC(=C2)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50642510 |

Source

|

| Record name | Cyclopropyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Cyclopropyl 3,5-difluorophenyl ketone | |

CAS RN |

898790-34-6 |

Source

|

| Record name | Cyclopropyl(3,5-difluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50642510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxylate](/img/structure/B1324641.png)

![[3-(3-Phenylpyrrolidin-1-yl)propyl]amine](/img/structure/B1324644.png)

![1-[(4-Fluorophenoxy)methyl]cyclopropylamine, chloride](/img/structure/B1324647.png)